molecular formula C14H20N2O2 B6332214 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one CAS No. 1240565-44-9

2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B6332214
CAS No.: 1240565-44-9
M. Wt: 248.32 g/mol
InChI Key: MNRHURYJSIMRMF-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a ketone-derived compound featuring a 4-methoxyphenyl group attached to an ethanone backbone, which is further linked to a 2-methylpiperazine moiety.

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11-10-15-7-8-16(11)14(17)9-12-3-5-13(18-2)6-4-12/h3-6,11,15H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHURYJSIMRMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 2-methylpiperazine in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of 2-(4-Hydroxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one.

    Reduction: Formation of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethanol.

    Substitution: Formation of various substituted piperazine derivatives depending on the reagent used.

Scientific Research Applications

2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a building block for various chemical products.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors in the brain, potentially modulating their activity and leading to therapeutic effects. The methoxy group may also play a role in enhancing the compound’s binding affinity to its target.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Structural Features Physical/Chemical Properties Synthesis Highlights Biological/Pharmacological Notes Evidence ID
2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one 4-Methoxyphenyl, 2-methylpiperazine Discontinued in bulk; hydrochloride form (CAS: 1221723-52-9) Not explicitly detailed in evidence Potential CNS or enzyme-targeting applications inferred from piperazine derivatives
2-(4-Aminophenyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 4-Aminophenyl, 4-phenylpiperazine MW: 295.38; CAS: 1016528-63-4 Amino group may enhance solubility and hydrogen-bonding capacity
1-(4-Aminopiperidin-1-yl)-2-(4-methoxyphenyl)ethan-1-one 4-Aminopiperidine, 4-methoxyphenyl MW: 248.32; CAS: 111782-99-1 Aminopiperidine moiety could improve bioavailability
1-{4-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperazin-1-yl}-2-(3-methoxyphenyl)ethan-1-one Chlorophenyl-pyrazole, 3-methoxyphenyl Pyrazole substituent may confer kinase or enzyme inhibition
2-(4-Benzyhydrylpiperazino)-1-(4-fluorophenyl)-1-ethanone O-methyloxime Benzhydrylpiperazine, 4-fluorophenyl, oxime MW: 417.50; CAS: 551921-46-1 Fluorine enhances lipophilicity; oxime group alters reactivity
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one Oxadiazole-thioether, 4-chlorophenyl MW: 361; IR: 1675 cm⁻¹ (C=O) Multi-step synthesis with oxadiazole formation Antimicrobial or cytotoxic potential inferred from oxadiazole motifs

Substituent Effects

  • Piperazine vs.
  • Aryl Group Variations : Fluorophenyl () and chlorophenyl () substituents increase electronegativity and lipophilicity, impacting membrane permeability and target affinity compared to methoxyphenyl.
  • Heterocyclic Additions : Oxadiazole () and pyrazole () rings enhance structural rigidity and may improve metabolic stability or enzyme inhibition.

Biological Activity

2-(4-Methoxyphenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one, also known as a derivative of piperazine, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

  • Molecular Formula : C14H21ClN2O2
  • Molecular Weight : 284.78 g/mol
  • CAS Number : 1829962-35-7

Biological Activity Overview

Research has highlighted several areas where this compound exhibits significant biological activity:

1. Dopamine Receptor Interaction

The compound has been studied for its interaction with dopamine receptors, particularly the D3 subtype. In a study examining various analogs, it was found that this compound acts as a selective agonist for the D3 receptor, promoting β-arrestin translocation and G protein activation. It displayed an effective concentration (EC50) of 710 nM for D3 receptor activation while showing no measurable activity at the D2 receptor .

Compound D3R Agonist Activity (EC50 in nM) D2R Antagonist Activity (IC50 in nM)
This compound710 ± 15015,700 ± 3,000

This selective action suggests potential therapeutic applications in treating disorders associated with dopamine dysregulation, such as schizophrenia or Parkinson's disease.

3. Neuropharmacological Effects

The piperazine moiety in the compound is known for its diverse neuropharmacological effects. Compounds with similar structures have been reported to influence neurotransmitter systems beyond dopamine, including serotonin and norepinephrine pathways. This broad spectrum of activity may contribute to anxiolytic or antidepressant effects, although specific studies on this compound are still necessary.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of piperazine derivatives:

  • A study synthesized over 100 analogs to optimize D3 receptor activity while minimizing D2 receptor antagonism. The findings indicated that modifications to the methoxyphenyl group can significantly affect receptor selectivity and potency .
  • Another investigation into related compounds revealed promising results in inhibiting cancer cell proliferation across multiple cell lines, highlighting the need for further exploration of similar derivatives .

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